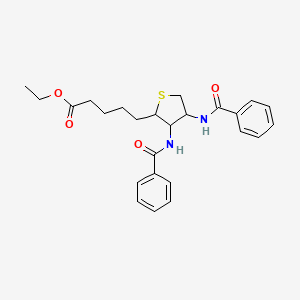
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is a complex organic compound characterized by its unique structure, which includes a thiolane ring and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate typically involves multiple steps. One common method includes the reaction of a thiolane derivative with benzoyl chloride in the presence of a base to form the dibenzamide intermediate. This intermediate is then esterified with ethyl pentanoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide groups can be reduced to amines under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The benzamide groups can interact with proteins or enzymes, potentially inhibiting their activity. The thiolane ring may also play a role in modulating biological pathways by interacting with cellular thiols .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2R,3R,4S)-3,4-dibenzamidothiolan-2-yl]pentanoate: Similar structure but different stereochemistry.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains a pyrimidine ring instead of a thiolane ring.
Uniqueness
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is unique due to its specific combination of a thiolane ring and benzamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O4S |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate |
InChI |
InChI=1S/C25H30N2O4S/c1-2-31-22(28)16-10-9-15-21-23(27-25(30)19-13-7-4-8-14-19)20(17-32-21)26-24(29)18-11-5-3-6-12-18/h3-8,11-14,20-21,23H,2,9-10,15-17H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
HFZSWRHQZIOJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















